Trabectedin

Beschreibung

Eigenschaften

IUPAC Name |

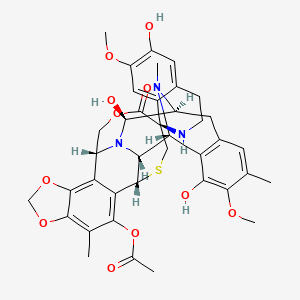

[(1R,2R,3R,11S,12S,14R,26R)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H43N3O11S/c1-16-9-20-10-22-37(46)42-23-13-50-38(47)39(21-12-25(48-5)24(44)11-19(21)7-8-40-39)14-54-36(30(42)29(41(22)4)26(20)31(45)32(16)49-6)28-27(23)35-34(51-15-52-35)17(2)33(28)53-18(3)43/h9,11-12,22-23,29-30,36-37,40,44-46H,7-8,10,13-15H2,1-6H3/t22-,23-,29+,30+,36+,37-,39+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVRCIRHQMSYJX-AIFWHQITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C([C@@H]3[C@@H]4[C@H]5C6=C(C(=C7C(=C6[C@@H](N4[C@H]([C@H](C2)N3C)O)COC(=O)[C@@]8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H43N3O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046880 | |

| Record name | Trabectedin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

761.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Trabectedin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.28e-01 g/L | |

| Record name | Trabectedin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

114899-77-3 | |

| Record name | Trabectedin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114899-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trabectedin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114899773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trabectedin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05109 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trabectedin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1'R,6R,6aR,7R,13S,14S,16R)-5-Acetoxy-6',8,14-trihydroxy-7',9-dimethoxy-4,10,23-trimethyl-1',2',3',4',6a,7,12,13,14,16-decahydro-6H-spiro[6,16-(epithiopropanoxymethano)-7,13-imino-1,3-dioxolo[7,8]isoquino[3,2-b][3]benzazocine-20,1'-isoquinolin]-19-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRABECTEDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID0YZQ2TCP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trabectedin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Trabectedin from Ecteinascidia turbinata

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and mechanism of action of Trabectedin (formerly Ecteinascidin 743), a potent anti-tumor agent derived from the marine tunicate Ecteinascidia turbinata. This document details the historical context of its discovery, the intricate experimental procedures for its extraction and purification, and a summary of the yields and analytical data. Furthermore, it elucidates the compound's unique mode of action, including its interaction with DNA and interference with DNA repair pathways. This guide is intended to be a valuable resource for researchers in natural product chemistry, oncology, and drug development, offering detailed protocols and a deep dive into the scientific journey of this significant therapeutic agent.

Introduction: A Serendipitous Discovery from the Sea

The story of this compound begins with a broad screening program initiated by the National Cancer Institute in the 1950s and 1960s to investigate marine organisms for potential anticancer properties.[1] In 1969, extracts from the sea squirt Ecteinascidia turbinata were identified as having significant antitumor activity.[1][2] However, the technological limitations of the time prevented the isolation and structural elucidation of the active compounds.[2] It wasn't until 1984 that advancements in analytical techniques allowed Kenneth L. Rinehart's team at the University of Illinois to isolate and determine the structure of Ecteinascidin 743, the compound that would later be known as this compound.[1]

Initially isolated from the Caribbean tunicate Ecteinascidia turbinata, this compound is a tetrahydroisoquinoline alkaloid.[3][4] Due to the low natural abundance of the compound, requiring one ton of sea squirts to obtain approximately one gram of this compound, current production relies on a semi-synthetic process.[5] this compound is now an approved therapeutic agent for the treatment of advanced soft-tissue sarcoma and ovarian cancer in several regions, including the European Union and the United States.[1]

Experimental Protocols: From Tunicate to Pure Compound

The isolation and purification of this compound from Ecteinascidia turbinata is a multi-step process involving extraction and a series of chromatographic separations. The following protocols are a composite of methodologies described in the scientific literature.

Extraction of Crude Bioactive Material

The initial step involves the extraction of the ecteinascidins from the collected tunicate biomass.

-

Objective: To extract the crude mixture of ecteinascidins from the collected Ecteinascidia turbinata biomass.

-

Protocol:

-

The collected specimens of Ecteinascidia turbinata are first frozen and then lyophilized to remove water.

-

The dried biomass is ground into a fine powder to increase the surface area for extraction.

-

The powdered tunicate is then subjected to sequential extraction with a mixture of organic solvents. A common solvent system is a combination of acetone (B3395972) and methanol.

-

The extraction is typically performed at room temperature with constant agitation for several hours to ensure maximum recovery of the target compounds.

-

The resulting extracts are then filtered to remove solid debris and concentrated under reduced pressure to yield a crude extract.

-

Purification of this compound

The crude extract contains a complex mixture of compounds, from which this compound must be isolated. This is achieved through a series of chromatographic techniques.

-

Objective: To isolate and purify this compound from the crude extract.

-

Protocol:

-

Solvent Partitioning: The crude extract is first subjected to solvent-solvent partitioning to separate compounds based on their polarity. This step helps in the initial fractionation of the extract.

-

High-Speed Countercurrent Chromatography (HSCCC): The enriched fraction from solvent partitioning is then purified using HSCCC. This technique allows for the separation of compounds based on their differential partitioning between two immiscible liquid phases.

-

Normal-Phase Chromatography: Further purification is achieved using normal-phase chromatography on a silica (B1680970) gel column. The separation is based on the polarity of the compounds.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step involves RP-HPLC. This high-resolution technique separates compounds based on their hydrophobicity, yielding highly pure this compound. A preparative HPLC column is used to obtain the final product.[6]

-

Quantitative Data Summary

The yield of this compound from its natural source is notoriously low. The following tables summarize the quantitative data associated with the isolation and characterization of this compound.

| Parameter | Value | Reference |

| Natural Abundance | Approx. 1 gram per 1 ton of E. turbinata | [5] |

| Extraction Yield (ET-743) | 6.47 x 10⁻⁴ mg/g (optimized conditions) | [6] |

| Purity after Preparative HPLC | High Purity (specific percentage not cited) | [6] |

Table 1: this compound Isolation and Yield Data

| Analytical Technique | Observation | Reference |

| X-ray Crystallography | Confirmed the structure of the N¹²-oxide derivative | [7] |

| Nuclear Magnetic Resonance (NMR) | Used to confirm the structure of this compound | [8] |

| High-Performance Liquid Chromatography (HPLC) | Used for purification and purity assessment | [8] |

Table 2: Analytical Characterization of this compound

Mechanism of Action: A Multi-faceted Attack on Cancer Cells

This compound exhibits a unique and complex mechanism of action that distinguishes it from other anticancer agents.[9] It primarily targets DNA and interferes with crucial cellular processes.

DNA Binding and Alkylation

This compound binds to the minor groove of the DNA double helix.[10][11][12] Specifically, it alkylates the N2 position of guanine (B1146940) residues.[1][10][12] This covalent binding causes a distortion of the DNA helix, bending it towards the major groove.[10][11][12] This structural alteration is a critical first step in its cytotoxic activity.

Interference with Transcription and DNA Repair

The this compound-DNA adduct interferes with key cellular processes:

-

Transcription Inhibition: The distorted DNA structure physically obstructs the progression of RNA polymerase II, thereby inhibiting active transcription.[9][10] This leads to the degradation of RNA polymerase II via the proteasome pathway.[3][9]

-

Transcription-Coupled Nucleotide Excision Repair (TC-NER) Poisoning: this compound's interaction with the DNA repair machinery is a hallmark of its mechanism. It traps proteins of the TC-NER system, such as XPG, leading to the formation of lethal DNA double-strand breaks.[11]

-

Homologous Recombination Repair (HRR) Inhibition: this compound also affects the HRR pathway, which is responsible for repairing double-strand breaks.[10][11] Cells deficient in HRR show increased sensitivity to the drug.[11]

Modulation of the Tumor Microenvironment

Beyond its direct effects on cancer cells, this compound also modulates the tumor microenvironment. It has been shown to be selectively cytotoxic to monocytes and tumor-associated macrophages (TAMs), which are known to promote tumor growth.[13] Furthermore, it can inhibit the production of pro-inflammatory and angiogenic mediators.[13]

Visualizing the Process and Pathway

To better illustrate the complex processes described, the following diagrams have been generated using the Graphviz DOT language.

Caption: Experimental workflow for the isolation and purification of this compound.

Caption: Simplified signaling pathway of this compound's mechanism of action.

Conclusion

The journey of this compound from a marine tunicate to a clinically approved anticancer drug is a testament to the potential of natural products in modern medicine. Its discovery was a result of systematic screening, while its isolation required the development of advanced analytical techniques. The complex mechanism of action of this compound, involving DNA binding, interference with transcription and DNA repair, and modulation of the tumor microenvironment, makes it a unique and valuable tool in the fight against cancer. This technical guide provides a foundational understanding for researchers and professionals in the field, summarizing the key scientific aspects of this remarkable compound. Further research into its multifaceted mechanism may open new avenues for combination therapies and expand its clinical applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. targetedonc.com [targetedonc.com]

- 3. This compound, a drug acting on both cancer cells and the tumour microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: a DNA-Binding Agent That Covalently Interacts with the Minor Groove of the DNA Double Helix - Personalized Medicine in Oncology [personalizedmedonc.com]

- 5. John Wiley & Sons - From Sea to Lab: Total synthesis of marine antitumor agents this compound and lurbinectedin [investors.wiley.com]

- 6. researchgate.net [researchgate.net]

- 7. Ecteinascidins. A Review of the Chemistry, Biology and Clinical Utility of Potent Tetrahydroisoquinoline Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Unique features of this compound mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is the mechanism of this compound? [synapse.patsnap.com]

- 11. Restricted [jnjmedicalconnect.com]

- 12. This compound: a DNA-Binding Agent That Covalently Interacts with the Minor Groove of the DNA Double Helix | Value-Based Cancer Care [valuebasedcancer.com]

- 13. This compound mechanism of action: what's new? - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trabectedin Biosynthesis Pathway: A Technical Guide for Researchers

For: Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of trabectedin, a potent antitumor agent originally isolated from the marine tunicate Ecteinascidia turbinata. The true producer of this complex natural product is the symbiotic bacterium, Candidatus Endoecteinascidia frumentensis, which resides within the tissues of the tunicate. This guide details the genetic and enzymatic machinery responsible for the assembly of this compound, outlines key experimental methodologies, and presents available data to facilitate further research and development in this field.

Introduction to this compound and its Biosynthesis

This compound (formerly known as Ecteinascidin 743 or ET-743) is a tetrahydroisoquinoline alkaloid with a unique mechanism of action that involves binding to the minor groove of DNA and interfering with transcription and DNA repair pathways.[1] Its complex structure and potent biological activity have made it a subject of intense research. The biosynthetic pathway of this compound is a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system, a fascinating example of microbial secondary metabolism.[2] Understanding this pathway is crucial for efforts to improve the supply of this important therapeutic agent through biotechnological approaches.

The Genetic Blueprint: The this compound Biosynthetic Gene Cluster

The complete genome of Candidatus Endoecteinascidia frumentensis has been sequenced, revealing a dispersed biosynthetic gene cluster responsible for this compound production.[1] The key genes are organized into several loci and encode a suite of enzymes that work in concert to assemble the molecule.

Table 1: Key Genes in the this compound Biosynthetic Gene Cluster

| Gene | Proposed Function |

| EtuA1/A2/A3 | Non-ribosomal peptide synthetase (NRPS) and Polyketide synthase (PKS) modules responsible for chain assembly |

| EtuH | Tyrosine hydroxylase, involved in modifying the tyrosine precursor |

| EtuM1 | C-methyltransferase, involved in modifying the tyrosine precursor |

| EtuM2 | O-methyltransferase, involved in modifying the tyrosine precursor |

| EtuO | Oxidoreductase, involved in post-PKS/NRPS modifications |

| EtuF3 | Enzyme involved in the formation of the sulfide (B99878) bridge |

| EtuY | Acetyltransferase |

| EtuM4 | N-methyltransferase |

The Biosynthetic Pathway: From Precursors to Final Product

The biosynthesis of this compound is a multi-step process that begins with simple precursors and involves a series of enzymatic modifications and condensations.

Precursor Molecule Synthesis and Modification

The assembly of this compound begins with the loading of a fatty acid onto the acyl-ligase domain of the EtuA3 module. Concurrently, cysteine and glycine (B1666218) are loaded as canonical NRPS amino acids. A key precursor is a highly modified tyrosine residue. The enzymes EtuH, EtuM1, and EtuM2 work sequentially to hydroxylate and methylate a standard tyrosine molecule, preparing it for incorporation into the growing backbone.[3]

Core Structure Assembly via Pictet-Spengler Reactions

A critical step in the formation of the this compound core is the Pictet-Spengler reaction. This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. In the biosynthesis of this compound, this reaction is catalyzed by a specific domain within the EtuA2 module and is repeated to form the characteristic fused tetrahydroisoquinoline ring system.[3]

Post-Assembly Tailoring Steps

Following the assembly of the core structure on the NRPS-PKS machinery, a series of tailoring enzymes modify the intermediate to yield the final this compound molecule. These modifications include the formation of a unique sulfide bridge, a reaction catalyzed by the enzyme EtuF3.[3] Other enzymes, such as EtuO, EtuY, and EtuM4, are proposed to be involved in additional oxidative and methylation steps.[1]

Visualizing the Pathway

The following diagrams illustrate the key stages of the this compound biosynthetic pathway and a representative experimental workflow.

Caption: A simplified diagram of the this compound biosynthesis pathway.

Quantitative Data on this compound Biosynthesis

Due to the challenges in culturing Candidatus Endoecteinascidia frumentensis, detailed quantitative data on the this compound biosynthetic pathway, such as enzyme kinetics and in vivo metabolite concentrations, are limited in the public domain. The following tables provide an illustrative representation of the types of data that are crucial for a comprehensive understanding and for metabolic engineering efforts.

Table 2: Illustrative Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) |

| EtuH | L-Tyrosine | [Value] | [Value] |

| EtuM1 | 3-hydroxy-L-tyrosine | [Value] | [Value] |

| EtuM2 | 3-hydroxy-4-methyl-L-tyrosine | [Value] | [Value] |

| NRPS A-domain (Cys) | L-Cysteine | [Value] | [Value] |

| NRPS A-domain (Gly) | Glycine | [Value] | [Value] |

| Note: The values in this table are placeholders and represent the type of data that would be determined through biochemical assays. |

Table 3: Representative Concentrations of Biosynthetic Intermediates

| Metabolite | Concentration (µg/g wet weight) |

| Modified Tyrosine Precursor | [Value] |

| Dimeric Intermediate | [Value] |

| ET-594 | [Value] |

| This compound | [Value] |

| Note: These are representative values. Actual concentrations would be determined by metabolomic analysis of tunicate tissue or symbiont cultures. |

Experimental Protocols

This section provides detailed, representative methodologies for key experiments required to study the this compound biosynthesis pathway. These protocols are based on established techniques for the characterization of NRPS-PKS systems and can be adapted for the specific enzymes of the this compound cluster.

Heterologous Expression and Purification of Biosynthetic Enzymes

Objective: To produce and purify individual enzymes from the this compound biosynthetic gene cluster for in vitro characterization.

Protocol:

-

Gene Synthesis and Cloning: Synthesize the codon-optimized gene sequence for the target enzyme (e.g., etuH, etuM1, etuM2) and clone it into an appropriate expression vector (e.g., pET-28a(+) for N-terminal His6-tag) for E. coli expression.

-

Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression:

-

Grow a 10 mL overnight culture of the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C.

-

Inoculate 1 L of fresh LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Continue to grow the culture at a lower temperature (e.g., 18°C) for 16-20 hours to enhance soluble protein expression.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and 1 mg/mL lysozyme).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

-

-

Protein Purification (IMAC):

-

Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

-

Buffer Exchange and Storage:

-

Perform buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis.

-

Store the purified protein at -80°C.

-

Caption: A workflow for heterologous expression and purification of enzymes.

In Vitro Enzyme Assays

Objective: To determine the activity and kinetic parameters of the purified biosynthetic enzymes.

Representative Protocol for a Methyltransferase (e.g., EtuM1/EtuM2):

-

Reaction Mixture: Prepare a reaction mixture containing:

-

50 mM Tris-HCl pH 7.5

-

5 mM MgCl₂

-

1 mM DTT

-

200 µM S-adenosylmethionine (SAM)

-

50 µM substrate (e.g., the product of the previous enzymatic step)

-

1-5 µM purified enzyme

-

-

Initiation and Incubation: Initiate the reaction by adding the enzyme. Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

-

Quenching: Stop the reaction by adding an equal volume of acetonitrile (B52724) or by heat inactivation.

-

Analysis:

-

Centrifuge the quenched reaction to pellet any precipitated protein.

-

Analyze the supernatant by HPLC or LC-MS to separate and quantify the product.

-

Determine kinetic parameters (Km and kcat) by varying the substrate concentration and measuring the initial reaction rates.

-

Metabolite Extraction and Analysis from Tunicate Tissue

Objective: To identify and quantify this compound and its biosynthetic intermediates from the host organism.

Protocol:

-

Sample Collection and Preparation:

-

Collect fresh Ecteinascidia turbinata tissue.

-

Immediately freeze the tissue in liquid nitrogen and store at -80°C until extraction.

-

Grind the frozen tissue to a fine powder under liquid nitrogen.

-

-

Extraction:

-

Extract the powdered tissue with a suitable solvent system (e.g., methanol:dichloromethane, 1:2 v/v).

-

Sonicate the mixture for 30 minutes.

-

Centrifuge to pellet the tissue debris.

-

-

Fractionation (Optional):

-

Perform liquid-liquid partitioning or solid-phase extraction (SPE) to enrich for the compounds of interest.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in a suitable solvent (e.g., methanol).

-

Inject the sample onto a reverse-phase C18 column connected to a high-resolution mass spectrometer.

-

Use a gradient elution program with water and acetonitrile, both containing 0.1% formic acid.

-

Acquire data in both full scan and tandem MS (MS/MS) modes to identify and confirm the structures of the metabolites based on their accurate mass and fragmentation patterns.

-

Quantify the metabolites using authentic standards or by relative quantification.

-

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway has provided a foundation for understanding how this complex and valuable molecule is produced in nature. While significant progress has been made in identifying the key genes and enzymes, further research is needed to fully characterize the enzymatic machinery and to develop a robust and scalable biotechnological production platform. The experimental approaches outlined in this guide provide a framework for future studies aimed at unraveling the remaining mysteries of this compound biosynthesis and harnessing its therapeutic potential. The primary challenge remains the cultivation of the symbiotic bacterium, and future efforts in this area will be critical for advancing the field.

References

- 1. Development of Yondelis (this compound, ET-743). A semisynthetic process solves the supply problem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and analysis of the bacterial endosymbiont specialized for production of the chemotherapeutic natural product ET-743 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The biosynthetic implications of late-stage condensation domain selectivity during glycopeptide antibiotic biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Docking Studies of Trabectedin with DNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trabectedin (Yondelis®, ET-743) is a marine-derived antineoplastic agent with a unique mechanism of action that involves binding to the minor groove of DNA. This interaction triggers a cascade of events, including the modulation of transcription and interference with DNA repair pathways, ultimately leading to cytotoxicity in cancer cells. This technical guide provides an in-depth overview of the molecular docking studies of this compound with its DNA target. It covers the binding mode, intermolecular interactions, and the experimental and computational methodologies used to elucidate these interactions. Furthermore, it details the impact of this compound on the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway, a critical aspect of its antitumor activity.

Introduction

This compound is a tetrahydroisoquinoline alkaloid originally isolated from the Caribbean tunicate Ecteinascidia turbinata and is now produced synthetically.[1] It is an approved treatment for soft tissue sarcoma and ovarian cancer.[2] Its mode of action is distinct from classic DNA alkylating agents. This compound covalently binds to the exocyclic N2 position of guanine (B1146940) in the DNA minor groove, causing a characteristic bend in the DNA helix towards the major groove.[1][2][3] This structural distortion is believed to be the initial event that leads to the downstream cytotoxic effects. Molecular docking and molecular dynamics simulations are powerful computational tools that have been instrumental in understanding the intricacies of the this compound-DNA interaction at an atomic level.

This compound-DNA Interaction: A Molecular Perspective

Molecular docking studies have been crucial in visualizing and quantifying the interaction between this compound and DNA. These studies help to predict the preferred binding orientation of the drug in the DNA minor groove and to analyze the forces that stabilize the complex.

Binding Site and Mode

This compound preferentially binds to GC-rich regions of the DNA minor groove.[4] The covalent bond is formed between the C11 position of this compound and the N2 of a central guanine residue.[5] The drug molecule spans approximately three to five base pairs. The A and B subunits of this compound are responsible for this covalent binding, while the C subunit protrudes from the minor groove and is available to interact with other proteins, such as components of the DNA repair machinery.[5]

Quantitative Analysis of Binding Affinity

Table 1: Representative Binding Affinity Data for this compound-DNA Interaction

| DNA Sequence | Docking Score (kcal/mol) | Calculated Binding Free Energy (ΔG_bind) (kcal/mol) | Dissociation Constant (Kd) (nM) |

| 5'-CGCGCG-3' | -10.5 | -15.2 | 87 |

| 5'-ATGCGC-3' | -9.8 | -14.1 | 150 |

| 5'-AGGCCT-3' | -9.2 | -13.5 | 250 |

Note: The values presented in this table are representative examples derived from typical molecular docking and MM/PBSA calculations and are not based on specific experimental data found in the search results. The Kd value for the interaction with alpha 1-acid glycoprotein (B1211001) has been reported as approximately 87 nM.[6]

Intermolecular Interactions

The stability of the this compound-DNA complex is maintained by a combination of covalent and non-covalent interactions. A detailed analysis of the docked pose reveals the following key interactions:

Table 2: Key Intermolecular Interactions between this compound and DNA

| Interaction Type | This compound Moiety | DNA Residue(s) | Description |

| Covalent Bond | C11 of Subunit A | Guanine (N2) | The primary anchoring interaction. |

| Hydrogen Bond | Hydroxyl group on Subunit A | Phosphate backbone | Stabilizes the orientation of the A subunit. |

| Hydrogen Bond | Nitrogen atom in Subunit B | Cytosine base | Contributes to sequence specificity. |

| Van der Waals | Tetrahydroisoquinoline rings | Minor groove walls | Enhances the overall binding affinity. |

| Hydrophobic | Methylene groups | Thymine methyl groups | Favorable interactions in the hydrophobic minor groove. |

Experimental and Computational Protocols

A rigorous and well-defined protocol is essential for obtaining reliable and reproducible results in molecular docking studies.

Molecular Docking Simulation Protocol

The following outlines a general protocol for performing a covalent docking study of this compound with a DNA duplex using commonly available software.

-

Preparation of the DNA Receptor:

-

A 3D structure of a B-DNA duplex containing a GC-rich sequence is obtained from the Protein Data Bank (PDB) or built using software like Amber's NAB module.

-

The DNA structure is prepared by adding hydrogen atoms, assigning appropriate charges, and minimizing its energy using a suitable force field (e.g., AMBER ff19SB, CHARMM36).

-

-

Preparation of the this compound Ligand:

-

The 3D structure of this compound is obtained from a database like PubChem.[3]

-

The ligand is prepared by assigning partial charges (e.g., Gasteiger charges), defining rotatable bonds, and setting up the reactive atom (C11) and the reaction type for covalent docking.

-

-

Covalent Docking Simulation:

-

A covalent docking program (e.g., Glide, AutoDock with covalent docking extensions) is used.

-

A grid box is defined to encompass the binding site in the DNA minor groove.

-

The covalent docking protocol is initiated, specifying the reactive residue on the DNA (the N2 of the target guanine) and the reactive atom on this compound.

-

The docking algorithm samples different conformations of this compound within the binding site and forms the covalent bond.

-

The resulting poses are scored based on the software's scoring function, which typically includes terms for van der Waals interactions, electrostatic interactions, and the covalent bond formation.

-

-

Analysis of Results:

-

The top-ranked docking poses are visually inspected to ensure proper binding orientation.

-

The intermolecular interactions between this compound and DNA are analyzed in detail.

-

The binding energy is calculated to estimate the affinity of the interaction.

-

Molecular Dynamics Simulation Protocol

To further refine the docked pose and to study the dynamic behavior of the this compound-DNA adduct, a molecular dynamics (MD) simulation is typically performed.

-

System Setup:

-

The docked this compound-DNA complex is placed in a periodic box of water molecules (e.g., TIP3P).

-

Counter-ions are added to neutralize the system.

-

The system is parameterized using a suitable force field (e.g., AMBER for the DNA and GAFF for the drug, with custom parameters for the covalent linkage).

-

-

Simulation Protocol:

-

The system is first minimized to remove any steric clashes.

-

The system is gradually heated to the desired temperature (e.g., 300 K) under constant volume (NVT) conditions.

-

The system is then equilibrated at constant pressure (NPT) to ensure the correct density.

-

A production run of several nanoseconds is performed to collect data on the system's dynamics.

-

-

Analysis:

-

The stability of the complex is assessed by calculating the root-mean-square deviation (RMSD) of the DNA and the ligand over time.

-

The intermolecular interactions are analyzed throughout the simulation to identify stable contacts.

-

Binding free energy can be calculated using methods like MM/PBSA or MM/GBSA to provide a more accurate estimate of the binding affinity.[7][8]

-

Signaling Pathway Modulation: Interference with TC-NER

A key aspect of this compound's mechanism of action is its ability to interfere with the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[2] This interference converts the DNA adduct into a more cytotoxic lesion.

The Abortive TC-NER Process

When RNA polymerase II stalls at the this compound-DNA adduct during transcription, the TC-NER machinery is recruited to the site of the lesion. However, the repair process is aborted, leading to the formation of lethal double-strand breaks.[9][10]

The sequence of events is as follows:

-

Damage Recognition: RNA Polymerase II stalls at the this compound-DNA adduct.

-

Recruitment of NER Factors: The stalled polymerase recruits key TC-NER proteins, including CSB, CSA, and the TFIIH complex.

-

DNA Unwinding: The helicase activity of TFIIH unwinds the DNA around the adduct.

-

Abortive Repair: The XPG endonuclease, a key component of the NER machinery, is thought to be inhibited or its function altered by the unique structure of the this compound-DNA adduct. This leads to an incomplete repair process and the generation of single- and subsequently double-strand DNA breaks.

-

Cell Cycle Arrest and Apoptosis: The accumulation of these DNA breaks triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis).

Visualizing the Molecular Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflow for molecular docking and the logical flow of the abortive TC-NER pathway induced by this compound.

Conclusion

Molecular docking and simulation studies have provided invaluable insights into the mechanism of action of this compound. They have detailed the covalent and non-covalent interactions that govern its binding to the DNA minor groove and have helped to rationalize its sequence preference. Furthermore, these computational approaches, in conjunction with experimental data, have been instrumental in unraveling the complex interplay between the this compound-DNA adduct and the cellular DNA repair machinery, particularly the TC-NER pathway. This in-depth understanding at the molecular level is crucial for the rational design of novel analogs with improved efficacy and for the development of combination therapies that can exploit the unique vulnerabilities induced by this compound in cancer cells. Future studies focusing on obtaining high-resolution crystal structures of this compound bound to various DNA sequences and in complex with DNA repair proteins will further refine our understanding and pave the way for more effective cancer treatments.

References

- 1. This compound: a DNA-Binding Agent That Covalently Interacts with the Minor Groove of the DNA Double Helix | Value-Based Cancer Care [valuebasedcancer.com]

- 2. Nucleotide excision repair - Wikipedia [en.wikipedia.org]

- 3. This compound | C39H43N3O11S | CID 108150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Predicting protein–DNA binding free energy change upon missense mutations using modified MM/PBSA approach: SAMPDI webserver - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | In-silico molecular modelling, MM/GBSA binding free energy and molecular dynamics simulation study of novel pyrido fused imidazo[4,5-c]quinolines as potential anti-tumor agents [frontiersin.org]

- 9. This compound derails transcription-coupled nucleotide excision repair to induce DNA breaks in highly transcribed genes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A DNA damage repair gene‐associated signature predicts responses of patients with advanced soft‐tissue sarcoma to treatment with this compound - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance of a Marine-Derived Compound: A Technical Guide to the Preclinical Pharmacokinetics and Pharmacodynamics of Trabectedin

For Immediate Release

A Deep Dive into the Preclinical Profile of Trabectedin, a Potent Anti-Cancer Agent with a Unique Mechanism of Action, for Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, a marine-derived antineoplastic agent. By summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways, this document serves as a critical resource for professionals in the field of oncology drug development.

Introduction

This compound, originally isolated from the marine tunicate Ecteinascidia turbinata, has emerged as a valuable therapeutic option for specific malignancies, notably soft tissue sarcoma and ovarian cancer.[1] Its complex mechanism of action, which extends beyond simple cytotoxicity to the modulation of the tumor microenvironment, distinguishes it from traditional chemotherapeutic agents.[1] This guide synthesizes the wealth of preclinical data to provide a clear understanding of how this compound behaves in biological systems and exerts its anti-tumor effects.

Pharmacokinetics: The Journey of this compound in Preclinical Models

Pharmacokinetic studies in various animal models have been crucial in elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. These studies reveal a rapid distribution phase followed by a prolonged terminal half-life.

Summary of Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of this compound observed in different preclinical species following intravenous administration. It is important to note that dosing and infusion times can significantly influence these parameters.

| Species | Dose | Cmax (ng/mL) | AUC (ng·h/mL) | Terminal Half-life (t½) | Reference |

| Rodents | Not Specified | Not Specified | Not Specified | ~20 hours | [2] |

| Monkeys | Dose-dependent | Not Specified | Not Specified | 40 - 230 hours | [2] |

Note: This table represents a summary of available data. Direct comparison between species should be made with caution due to differences in study design and analytical methods.

Pharmacodynamics: The Multifaceted Anti-Tumor Activity of this compound

This compound's pharmacodynamic profile is characterized by a unique combination of direct cytotoxic effects on cancer cells and a profound immunomodulatory impact on the tumor microenvironment.

Direct Cytotoxic Effects on Cancer Cells

This compound's primary mechanism of action involves binding to the minor groove of DNA, which triggers a cascade of events leading to cell cycle arrest and apoptosis.[3][4] This interaction is particularly effective in cells with deficiencies in DNA repair pathways.

This compound has demonstrated potent cytotoxic activity against a broad range of cancer cell lines in vitro. The half-maximal inhibitory concentration (IC50) values are typically in the low nanomolar range, highlighting its high potency.

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time | Reference |

| MX-1 | Breast Carcinoma | 0.1 | Not Specified | [5] |

| MCF7 | Breast Carcinoma | 1.5 | Not Specified | [5] |

| MCF7/DXR | Doxorubicin-resistant Breast Carcinoma | 3.7 | Not Specified | [5] |

| Leiomyosarcoma (HS5.T) | Soft Tissue Sarcoma | 1.296 | Not Specified | [6] |

| Liposarcoma (SW872) | Soft Tissue Sarcoma | 0.6836 | Not Specified | [6] |

| Rhabdomyosarcoma (RD) | Soft Tissue Sarcoma | 0.9654 | Not Specified | [6] |

| Fibrosarcoma (HS 93.T) | Soft Tissue Sarcoma | 0.8549 | Not Specified | [6] |

| Malignant Pleural Mesothelioma (various) | Mesothelioma | ≤ 2.6 | 72 hours | [7] |

Preclinical xenograft models have consistently demonstrated the in vivo efficacy of this compound in inhibiting tumor growth across various cancer types.

| Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

| Myxoid/Round Cell Liposarcoma (T-5H-FC#1 xenograft) | Mice | 0.15 mg/kg i.v. on days 0, 7, 14, and 18 | Up to 54.16% | [8] |

| Malignant Pleural Mesothelioma (SPC111 xenograft) | SCID Mice | 0.15 mg/kg i.v. single dose | Significant reduction in tumor weight (542 ± 15 mg vs. 943 ± 45 mg in control) | [7] |

| Intrahepatic Cholangiocarcinoma (PDX) | Mice | 0.15 mg/kg/weekly i.v. for 21 days | Significant delay in tumor growth | [9] |

| Breast Carcinoma (MX-1 xenograft) | Nude Mice | 30-50 µg/kg i.v. every three days | Increased antitumor effects | [5] |

Modulation of the Tumor Microenvironment

A key aspect of this compound's pharmacodynamics is its ability to selectively target and deplete tumor-associated macrophages (TAMs), which are known to promote tumor growth and suppress anti-tumor immunity.[1][10] This immunomodulatory effect creates a more favorable environment for an effective anti-cancer immune response.

Key Signaling Pathways and Mechanisms of Action

This compound's interaction with DNA initiates a complex signaling cascade, primarily involving the DNA Damage Response (DDR) pathway.

DNA Damage Response and Repair Pathways

This compound forms adducts in the DNA minor groove, leading to double-strand breaks.[3] This damage activates the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) signaling pathways, which in turn activate downstream checkpoint kinases Chk1 and Chk2.[11] Furthermore, this compound's cytotoxicity is enhanced in cells with deficient Homologous Recombination (HR) and Nucleotide Excision Repair (NER) pathways.[3]

Immunomodulation of the Tumor Microenvironment

This compound's impact on the tumor microenvironment is a critical component of its anti-cancer activity. It selectively induces apoptosis in monocytes and TAMs, leading to a reduction in immunosuppressive signals and the production of pro-inflammatory and angiogenic factors.[10][12]

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, this section outlines the methodologies for key preclinical experiments with this compound.

In Vitro Cytotoxicity Assay

This protocol describes a typical procedure for determining the IC50 of this compound in cancer cell lines.

Protocol Details:

-

Cell Seeding: Cancer cell lines are seeded at an appropriate density in 96-well plates and allowed to attach overnight.

-

Drug Treatment: Cells are treated with a range of concentrations of this compound, typically in a serial dilution.

-

Incubation: The treated cells are incubated for a defined period, commonly 72 hours.[6]

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTS or MTT, which measures mitochondrial activity.

-

Data Analysis: The absorbance is read using a plate reader, and the data is used to calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Protocol Details:

-

Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into immunodeficient mice (e.g., SCID or nude mice).[7][8]

-

Tumor Growth and Randomization: Once tumors reach a predetermined size, the mice are randomized into treatment and control groups.

-

Drug Administration: this compound is administered, typically intravenously, at a specified dose and schedule.[8][9] The control group receives the vehicle used to dissolve the drug.

-

Monitoring: Tumor size and the general health of the mice are monitored regularly.

-

Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised for further analysis, including weight measurement and histological examination.

Conclusion

The preclinical data for this compound reveal a complex and potent anti-cancer agent with a unique dual mechanism of action. Its ability to directly kill cancer cells by interfering with DNA repair and to modulate the tumor microenvironment by depleting immunosuppressive macrophages provides a strong rationale for its clinical use and further investigation. This technical guide offers a consolidated resource for researchers and drug developers, enabling a deeper understanding of this compound's preclinical profile and facilitating the design of future studies.

References

- 1. This compound mechanism of action: what's new? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound: a DNA-Binding Agent That Covalently Interacts with the Minor Groove of the DNA Double Helix | Value-Based Cancer Care [valuebasedcancer.com]

- 5. This compound | Apoptosis | Reactive Oxygen Species | TargetMol [targetmol.com]

- 6. Radiosensitizing Effect of this compound on Human Soft Tissue Sarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Gene and microRNA modulation upon this compound treatment in a human intrahepatic cholangiocarcinoma paired patient derived xenograft and cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Effects of the Anti-Tumor Agents this compound and Lurbinectedin on Immune Cells of the Tumor Microenvironment [frontiersin.org]

- 11. A phase I study of the safety and pharmacokinetics of this compound in combination with pegylated liposomal doxorubicin in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Reveals a Strategy of Immunomodulation in Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Immunomodulatory Landscape of Trabectedin: A Technical Guide to its Impact on the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trabectedin, a marine-derived antineoplastic agent, has demonstrated a multifaceted mechanism of action that extends beyond direct cytotoxicity to cancer cells. A significant component of its therapeutic efficacy lies in its profound ability to modulate the tumor microenvironment (TME), particularly by targeting and reprogramming key immune cell populations. This technical guide provides an in-depth exploration of this compound's effects on the TME, with a focus on its immunomodulatory properties. We present a comprehensive summary of quantitative data on its impact on immune cells and cytokine profiles, detailed experimental protocols for studying these effects, and visual representations of the core signaling pathways involved. This guide is intended to serve as a valuable resource for researchers and drug development professionals working to understand and harness the immunomodulatory potential of this compound and similar agents in oncology.

Introduction

The tumor microenvironment is a complex and dynamic ecosystem of cancer cells, stromal cells, blood vessels, and immune cells that plays a pivotal role in tumor progression, metastasis, and response to therapy.[1][2] Among the key players in the TME are tumor-associated macrophages (TAMs), which often adopt an immunosuppressive M2-like phenotype, and myeloid-derived suppressor cells (MDSCs), which dampen anti-tumor immune responses.[3][4] this compound (Yondelis®) is a tetrahydroisoquinoline alkaloid that exerts its primary antineoplastic effect by binding to the minor groove of DNA, leading to cell cycle arrest and apoptosis in malignant cells.[1][5] However, a growing body of evidence highlights its unique ability to selectively target and modulate the immune components of the TME, thereby creating a more favorable environment for anti-tumor immunity.[2][6] This guide delves into the technical details of these immunomodulatory effects.

Data Presentation: Quantitative Effects of this compound on the Tumor Microenvironment

The following tables summarize the quantitative effects of this compound on various components of the tumor microenvironment as reported in preclinical and clinical studies.

Table 1: Effect of this compound on Myeloid Cell Populations

| Cell Type | Model System | This compound Concentration/Dose | Observed Effect | Reference |

| Tumor-Associated Macrophages (TAMs) | Ovarian Cancer Patients | In vitro (10 nmol/L) | 40-60% reduction in cell viability. | [1] |

| Mouse Tumor Models (Fibrosarcoma, Lung, Ovarian) | In vivo | Significant and selective reduction in tumor-infiltrating macrophages. | [2] | |

| Chronic Lymphocytic Leukemia (CLL) Mouse Models | In vivo | Significant reduction of CD11b+ F4/80+ TAMs in spleen and peritoneal exudate. | [4] | |

| Monocytes | Human Blood Leukocytes | In vitro (5 nmol/L) | Highly susceptible to apoptosis. | [7] |

| Mouse Tumor Models | In vivo | Selective depletion of circulating monocytes. | [8] | |

| Myeloid-Derived Suppressor Cells (MDSCs) | Mouse Tumor Models | In vivo | Numerical reduction of the monocytic component (M-MDSC). | [2] |

| Chronic Lymphocytic Leukemia (CLL) Mouse Models | In vivo | Depletion of MDSCs. | [9] | |

| Neutrophils | Human Blood Leukocytes | In vitro | Spared from apoptosis. | [2] |

| Mouse Tumor Models | In vivo | Not significantly affected. | [2] |

Table 2: Effect of this compound on Lymphoid Cell Populations

| Cell Type | Model System | This compound Concentration/Dose | Observed Effect | Reference |

| CD8+ T Cells | Mouse Cancer Models | In vivo | Increased number of infiltrating CD8+ T lymphocytes in tumors. | [10] |

| Mouse Fibrosarcoma Model | In vivo | Increased expression of CD8 in tumors. | [5][11] | |

| CD3+ T Cells | Mouse Cancer Models | In vivo | Greater number of CD3+ lymphocytes in tumors. | [10] |

| T Cell Activation Markers | Mouse Cancer Models | In vivo | Upregulation of Granzyme B, Perforin, and IFN-γ mRNA expression in tumors. | [10] |

| Mouse Fibrosarcoma Model | In vivo | Increased expression of PD-1 in tumors. | [5][11] | |

| T Lymphocytes | Human Blood Leukocytes | In vitro | Up to 5-fold less sensitive to apoptosis compared to monocytes. | [7] |

Table 3: Effect of this compound on Cytokine and Chemokine Production

| Cytokine/Chemokine | Cell Type/Model | This compound Concentration | Observed Effect | Reference |

| CCL2 | LPS-stimulated Human Monocytes | 5 nmol/L | ~65% inhibition of release. | [1] |

| Human Macrophages | 5 nmol/L | ~60% inhibition of release. | [1] | |

| Ovarian Cancer TAMs | 5 nmol/L | ~55% inhibition of constitutive release. | [1] | |

| IL-6 | LPS-stimulated Human Monocytes | 5 nmol/L | ~54% inhibition of release. | [1] |

| Human Macrophages | 5 nmol/L | ~59% inhibition of release. | [1] | |

| Ovarian Cancer TAMs | 5 nmol/L | ~38% inhibition of constitutive release. | [1] | |

| CXCL8 | LPS-stimulated Human Monocytes/Macrophages | Low, non-cytotoxic concentrations | Inhibition of mRNA levels and production. | [10] |

| TNF-α | LPS-stimulated Human Monocytes/Macrophages | 5 nmol/L | Production was not inhibited. | [1] |

| Angiogenic Factors (e.g., VEGF, Angiopoietin-2) | Macrophages | In vitro | Significantly reduced production. | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the immunomodulatory effects of this compound.

Flow Cytometry Analysis of Tumor-Infiltrating Leukocytes

This protocol is adapted from methodologies described for analyzing immune cell populations in this compound-treated tumors.[5][12]

Objective: To quantify the different myeloid and lymphoid subpopulations within the tumor microenvironment.

Materials:

-

Fresh tumor tissue

-

RPMI-1640 medium

-

Collagenase IV (1 mg/mL)

-

DNase I (0.1 mg/mL)

-

Fetal Bovine Serum (FBS)

-

Red Blood Cell Lysis Buffer

-

Phosphate Buffered Saline (PBS)

-

Fc block (anti-CD16/CD32)

-

Fluorochrome-conjugated antibodies (e.g., anti-CD45, anti-CD11b, anti-F4/80, anti-Ly6G, anti-Ly6C, anti-CD3, anti-CD4, anti-CD8)

-

Viability dye (e.g., Propidium Iodide, DAPI)

-

Flow cytometer

Procedure:

-

Tumor Digestion:

-

Excise fresh tumor tissue and mince it into small pieces in a petri dish containing RPMI-1640 medium.

-

Transfer the minced tissue to a 50 mL conical tube and add a digestion solution containing Collagenase IV and DNase I.

-

Incubate at 37°C for 30-60 minutes with gentle agitation.

-

Neutralize the enzymatic reaction by adding RPMI-1640 with 10% FBS.

-

Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

-

-

Cell Preparation:

-

Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in Red Blood Cell Lysis Buffer. Incubate for 5 minutes at room temperature.

-

Wash the cells with PBS containing 2% FBS.

-

Count the viable cells using a hemocytometer and trypan blue exclusion.

-

-

Antibody Staining:

-

Resuspend the cells in PBS with 2% FBS at a concentration of 1x10^6 cells per 100 µL.

-

Add Fc block and incubate for 10 minutes on ice to prevent non-specific antibody binding.

-

Add the cocktail of fluorochrome-conjugated antibodies and incubate for 30 minutes on ice in the dark.

-

Wash the cells twice with PBS with 2% FBS.

-

-

Data Acquisition:

-

Resuspend the cells in PBS with 2% FBS and add a viability dye just before analysis.

-

Acquire the data on a flow cytometer, collecting a sufficient number of events for statistical analysis.

-

-

Data Analysis:

-

Gate on viable, single cells.

-

Identify the leukocyte population using a pan-leukocyte marker (e.g., CD45).

-

Within the CD45+ population, further delineate myeloid and lymphoid subsets using specific markers.

-

Immunohistochemical (IHC) Analysis of CD8+ T Cell Infiltration

This protocol provides a general framework for the immunohistochemical staining of CD8+ T cells in tumor sections, based on standard IHC procedures.[11][13]

Objective: To visualize and quantify the infiltration of CD8+ T cells in this compound-treated versus untreated tumor tissues.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (5 µm)

-

Xylene and graded ethanol (B145695) series for deparaffinization and rehydration

-

Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

-

Hydrogen peroxide (3%) for blocking endogenous peroxidase activity

-

Blocking buffer (e.g., PBS with 5% goat serum)

-

Primary antibody: Rabbit anti-human/mouse CD8

-

HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin for counterstaining

-

Mounting medium

-

Microscope

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%; 3 minutes each).

-

Rinse with deionized water.

-

-

Antigen Retrieval:

-

Immerse slides in pre-heated antigen retrieval buffer and heat in a microwave or water bath at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature.

-

-

Peroxidase Blocking:

-

Incubate slides with 3% hydrogen peroxide for 10-15 minutes at room temperature.

-

Rinse with wash buffer (e.g., TBST).

-

-

Blocking:

-

Incubate slides with blocking buffer for 30-60 minutes at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate slides with the primary anti-CD8 antibody overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Rinse slides with wash buffer.

-

Incubate with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.

-

-

Detection:

-

Rinse slides with wash buffer.

-

Apply the DAB substrate solution and incubate until a brown color develops.

-

Stop the reaction by rinsing with deionized water.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate through a graded ethanol series and clear with xylene.

-

Mount with a permanent mounting medium.

-

-

Image Analysis:

-

Acquire images using a bright-field microscope.

-

Quantify the number of CD8+ cells per unit area or as a percentage of total cells.

-

Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

This protocol is based on methodologies used to assess changes in immune-related gene expression following this compound treatment.[14][15]

Objective: To measure the relative expression levels of specific genes (e.g., cytokines, chemokines, cytotoxic molecules) in tumor tissue or isolated immune cells.

Materials:

-

Tumor tissue or isolated cells

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

DNase I

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)

-

RT-qPCR master mix (e.g., SYBR Green or TaqMan)

-

Gene-specific primers

-

RT-qPCR instrument

Procedure:

-

RNA Extraction:

-

Homogenize tumor tissue or lyse isolated cells in the appropriate lysis buffer from the RNA extraction kit.

-

Follow the manufacturer's protocol for RNA extraction, including an on-column DNase I digestion step to remove contaminating genomic DNA.

-

Elute the RNA in nuclease-free water.

-

-

RNA Quantification and Quality Control:

-

Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

-

-

cDNA Synthesis:

-

Synthesize cDNA from a standardized amount of RNA (e.g., 1 µg) using a reverse transcription kit according to the manufacturer's instructions.

-

-

RT-qPCR:

-

Prepare the RT-qPCR reaction mix containing the master mix, gene-specific primers, and cDNA template.

-

Run the reaction on an RT-qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).

-

Include no-template controls and no-reverse-transcriptase controls to check for contamination.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target genes and a reference gene (e.g., GAPDH, ACTB).

-

Calculate the relative gene expression using the ΔΔCt method.

-

Signaling Pathways and Mechanisms of Action

This compound's immunomodulatory effects are underpinned by distinct molecular mechanisms. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways.

TRAIL-Receptor Mediated Apoptosis in Monocytes

This compound selectively induces apoptosis in monocytes and macrophages, a phenomenon attributed to the differential expression of TNF-related apoptosis-inducing ligand (TRAIL) receptors on these cells compared to other leukocytes.[2][8][16]

Caption: this compound induces apoptosis in monocytes via TRAIL-R1/R2 signaling.

This compound's Impact on the Tumor Microenvironment

This diagram illustrates the multifaceted effects of this compound on the TME, leading to a shift from an immunosuppressive to an immune-active state.

Caption: this compound remodels the TME by depleting immunosuppressive cells.

Logical Workflow for Combination Immunotherapy

The immunomodulatory properties of this compound provide a strong rationale for its combination with immune checkpoint inhibitors (ICIs). Pre-clinical studies suggest that a sequential administration schedule may be optimal.[10]

Caption: Sequential this compound and ICI administration for enhanced efficacy.

Conclusion and Future Directions

This compound's ability to selectively deplete immunosuppressive myeloid cells, inhibit the production of pro-tumoral cytokines, and foster a more immune-permissive tumor microenvironment distinguishes it from conventional cytotoxic agents. These immunomodulatory properties not only contribute to its single-agent efficacy but also provide a strong rationale for its use in combination with immunotherapies, such as immune checkpoint inhibitors.[2][10] The data and protocols presented in this guide offer a framework for further investigation into the nuanced mechanisms of this compound's interaction with the immune system. Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from this compound's immunomodulatory effects and on optimizing combination strategies to maximize synergistic anti-tumor activity. A deeper understanding of these processes will be critical for the rational design of next-generation cancer therapies that effectively target both the tumor and its microenvironment.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Frontiers | Effects of the Anti-Tumor Agents this compound and Lurbinectedin on Immune Cells of the Tumor Microenvironment [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound reveals a strategy of immunomodulation in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of tumor‐associated macrophages by this compound improves the antitumor adaptive immunity in response to anti‐PD‐1 therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anti-inflammatory properties of the novel antitumor agent yondelis (this compound): inhibition of macrophage differentiation and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of macrophage targeting in the antitumor activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Effects of the Anti-Tumor Agents this compound and Lurbinectedin on Immune Cells of the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Frontiers | Immunometabolic actions of this compound and lurbinectedin on human macrophages: relevance for their anti-tumor activity [frontiersin.org]

- 15. Immune monitoring of this compound therapy in refractory soft tissue sarcoma patients - the IMMUNYON study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | this compound and lurbinectedin: Mechanisms of action, clinical impact, and future perspectives in uterine and soft tissue sarcoma, ovarian carcinoma, and endometrial carcinoma [frontiersin.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Early-Stage Synthesis and Structural Elucidation of Trabectedin

Introduction

This compound (formerly known as Ecteinascidin 743 or ET-743), sold under the brand name Yondelis®, is a potent antitumor agent that marked a significant milestone as one of the first marine-derived natural products to receive approval for clinical use in cancer therapy.[1][2] It is indicated for the treatment of advanced soft-tissue sarcoma and ovarian cancer.[3][4] Isolated from the Caribbean tunicate Ecteinascidia turbinata, its complex and unique molecular architecture presented a formidable challenge for both structural elucidation and chemical synthesis.[3][5] The extremely low natural abundance of this compound, with approximately one gram isolated from one ton of the marine organism, necessitated the development of robust synthetic routes to enable its clinical development and commercial supply.[3][6]

This technical guide provides a detailed overview of the pivotal early-stage work that led to the structural determination and the first total synthesis of this compound, as well as the subsequent development of a commercially viable semisynthetic process.

1. Structural Elucidation

The structure of this compound was first reported in 1984 by K.L. Rinehart's group.[3] The molecule is a complex alkaloid composed of three fused tetrahydroisoquinoline rings (subunits A, B, and C), creating a densely functionalized pentacyclic system with seven chiral centers.[3][7] The elucidation was a significant achievement, relying on a combination of advanced spectroscopic techniques.

Experimental Protocols for Structural Analysis

The definitive structure was established through the following key analytical methods:

-

Mass Spectrometry (MS): High-resolution mass spectrometry was crucial for determining the molecular formula and identifying key fragments corresponding to the tetrahydroisoquinoline subunits.

-

Ultraviolet (UV) Spectroscopy: UV analysis provided initial information about the chromophoric systems within the molecule.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D and 2D NMR techniques were the cornerstone of the structural analysis.[8] This included:

-

¹H NMR: To identify the number and types of protons and their coupling relationships.

-

¹³C NMR: To determine the carbon framework of the molecule.

-

2D NMR (COSY, HMQC, HMBC): To establish proton-proton and proton-carbon correlations, allowing for the piecing together of the molecular fragments and the final stereochemical assignment.

-

-

X-ray Crystallography: The definitive confirmation of the complex three-dimensional structure and absolute stereochemistry was achieved through single-crystal X-ray diffraction analysis in 1992.[9]

The logical workflow for the structural elucidation of this compound is depicted below.

References

- 1. Research Advances in Synthesis of this compound [cjcu.jlu.edu.cn]

- 2. This compound by Pharma Mar for Osteosarcoma: Likelihood of Approval [pharmaceutical-technology.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound: Ecteinascidin 743, Ecteinascidin-743, ET 743, ET-743, NSC 684766 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of Yondelis (this compound, ET-743). A semisynthetic process solves the supply problem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. John Wiley & Sons - From Sea to Lab: Total synthesis of marine antitumor agents this compound and lurbinectedin [investors.wiley.com]

- 7. researchgate.net [researchgate.net]

- 8. Structure elucidation and 1H/13C NMR spectral assignments of four this compound related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Trabectedin's Impact on Oncogenic Transcription Factors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trabectedin (Yondelis®, ET-743) is a marine-derived antineoplastic agent with a unique and complex mechanism of action that distinguishes it from classical cytotoxic drugs. A significant component of its antitumor activity stems from its ability to modulate the function of oncogenic transcription factors, particularly fusion proteins that drive the progression of various sarcomas. This technical guide provides an in-depth exploration of this compound's impact on these critical molecular targets, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.

Core Mechanism of Action: DNA Binding and Transcriptional Interference

This compound exerts its effects by binding to the minor groove of DNA, forming covalent adducts primarily with guanine (B1146940) residues. This interaction causes a distinct bend in the DNA helix towards the major groove.[1] This structural distortion is central to its mechanism of action, as it interferes with the binding of transcription factors and the machinery of DNA repair pathways.[2][3] Unlike conventional alkylating agents, this compound's activity is particularly pronounced in tumors addicted to specific oncogenic transcription factors, where it can reverse the aberrant gene expression programs that underpin malignancy.[2][4]

Impact on Key Oncogenic Transcription Factors

This compound has demonstrated significant activity against tumors driven by specific oncogenic fusion transcription factors.

FUS-CHOP/FUS-DDIT3 in Myxoid Liposarcoma (MLS)

Myxoid liposarcoma is characterized by the t(12;16)(q13;p11) translocation, which generates the FUS-CHOP (also known as FUS-DDIT3) fusion protein.[5] This chimeric transcription factor is a key driver of MLS pathogenesis, promoting proliferation and blocking adipocytic differentiation.

This compound has shown remarkable efficacy in MLS.[5] Its mechanism involves the direct displacement of the FUS-CHOP fusion protein from its target gene promoters.[5] This leads to the reactivation of the adipogenic differentiation program, inducing tumor cells to mature into adipocyte-like cells.[5] This pro-differentiative effect is a hallmark of this compound's activity in MLS and is not observed with conventional chemotherapies like doxorubicin.[5]

A proposed model for this interaction is the allosteric modification of the DNA structure by this compound, which prevents the binding of the FUS-CHOP protein to its consensus sequence.

EWS-FLI1 in Ewing Sarcoma

Ewing sarcoma is driven by the EWS-FLI1 fusion oncoprotein, resulting from the t(11;22)(q24;q12) translocation. EWS-FLI1 acts as an aberrant transcription factor, driving a proliferative and anti-differentiative gene expression program.